4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of Janus kinase inhibitors, which are small molecules that target the Janus kinase family of enzymes. Janus kinases are involved in various cellular processes, including cytokine signaling, immune cell development, and inflammation. CP-690,550 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as organ transplant rejection.
Wirkmechanismus
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester acts as a selective inhibitor of Janus kinases, specifically targeting JAK3 and to a lesser extent, JAK1. These enzymes are involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), which is critical for the development and function of T cells. By inhibiting JAK3, this compound can prevent the activation of T cells and reduce the production of inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system, particularly on T cells. In preclinical studies, this compound has been shown to reduce the number of activated T cells and decrease the production of cytokines, including IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). These effects lead to a reduction in inflammation and tissue damage, which is particularly relevant in autoimmune diseases and organ transplant rejection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester in lab experiments is its selectivity for JAK3, which allows for a more targeted approach to inhibiting the immune response. However, this selectivity also limits the potential applications of this compound, as it may not be effective against diseases that involve other cytokines or signaling pathways. Additionally, the complex synthesis of this compound and its potential toxicity may limit its use in some lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester. One area of interest is the development of more selective Janus kinase inhibitors, which could provide a more targeted approach to treating autoimmune diseases and organ transplant rejection. Additionally, further research is needed to fully understand the long-term effects of this compound on the immune system and its potential for use in combination with other therapies. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
4-(3-Cyano-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential as a therapeutic agent for autoimmune diseases and organ transplant rejection. In preclinical studies, this compound has been shown to inhibit the activity of Janus kinases, which play a critical role in the immune response. By blocking the activity of these enzymes, this compound can reduce inflammation and prevent immune cell activation, which can lead to tissue damage and disease.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-9-6-13(7-10-20)12-22-15-14(11-18)5-4-8-19-15/h4-5,8,13H,6-7,9-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOCUNIOKKLRMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120939 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyano-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261233-95-7 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyano-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(3-cyano-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.